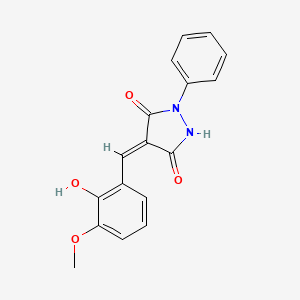![molecular formula C25H22ClN3O B5804588 5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)
5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide, also known as SGI-1776, is a small molecule inhibitor of the PIM kinase family. PIM kinases are a group of serine/threonine kinases that regulate cell survival, proliferation, and differentiation. SGI-1776 has been shown to be a potent inhibitor of PIM kinases, and has potential applications in cancer therapy and other diseases.
作用機序
5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide inhibits PIM kinases by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets. PIM kinases are involved in the regulation of several signaling pathways, including the PI3K/Akt/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway. By inhibiting PIM kinases, this compound can disrupt these pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It can induce apoptosis by activating caspase-3 and caspase-9, and can also inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1. This compound can also inhibit cell cycle progression by downregulating cyclin D1 and cyclin E, and can suppress tumor angiogenesis by inhibiting the expression of VEGF.
実験室実験の利点と制限
One of the main advantages of 5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide is its potency and selectivity for PIM kinases. It has been shown to be effective at nanomolar concentrations, and has minimal off-target effects. However, this compound has some limitations for lab experiments. It has poor solubility in water, and can be difficult to administer in vivo. Additionally, it has a short half-life in the body, which can limit its effectiveness in long-term studies.
将来の方向性
There are several potential future directions for research on 5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide. One area of interest is the development of more potent and selective PIM kinase inhibitors, which could have even greater efficacy in cancer therapy. Another area of research is the identification of biomarkers that can predict response to this compound treatment, which could help to personalize cancer therapy. Finally, there is interest in exploring the potential of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its effectiveness.
合成法
5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide can be synthesized using a multi-step process, starting with the reaction of 5-chloroindole-2-carboxylic acid with thionyl chloride to form 5-chloroindole-2-carbonyl chloride. This intermediate is then reacted with hydrazine hydrate to form 5-chloro-N'-hydrazinoindole-2-carboxamide. The final step involves the reaction of this intermediate with 4-ethylbenzaldehyde and sodium acetate to form this compound.
科学的研究の応用
5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has been shown to be effective against a wide range of cancer types, including leukemia, lymphoma, prostate cancer, and breast cancer.
特性
IUPAC Name |
5-chloro-N-[(E)-1-(4-ethylphenyl)ethylideneamino]-3-phenyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O/c1-3-17-9-11-18(12-10-17)16(2)28-29-25(30)24-23(19-7-5-4-6-8-19)21-15-20(26)13-14-22(21)27-24/h4-15,27H,3H2,1-2H3,(H,29,30)/b28-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJXIMIXBTUZBE-LQKURTRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NNC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=N/NC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)C4=CC=CC=C4)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5804509.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)
![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)


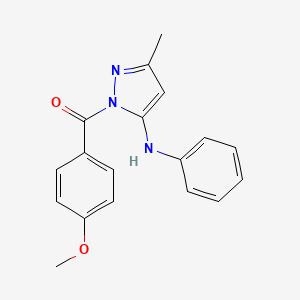
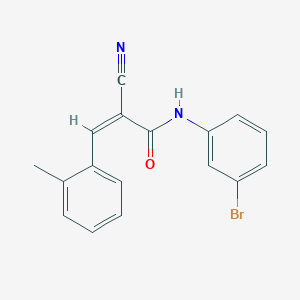

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)
![1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)
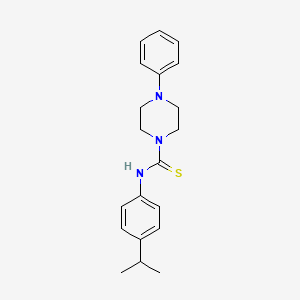
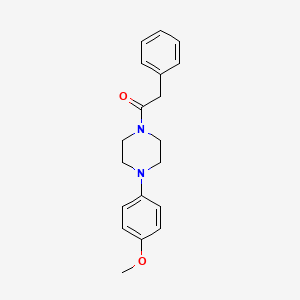
![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)
